![molecular formula C8H12 B12807661 Tricyclo[5.1.0.03,5]octane CAS No. 285-50-7](/img/structure/B12807661.png)
Tricyclo[5.1.0.03,5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.1.0.03,5]octane: is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, cage-like structure, which consists of three fused cycloalkane rings. The distinctive geometry of this compound makes it an interesting subject of study in various fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.1.0.03,5]octane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of bicyclo[2.2.1]heptane derivatives. This process often requires ultraviolet light and a sensitizer to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale. These methods often involve the use of high-intensity UV lamps and optimized reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2) with light or other halogenating agents
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, Tricyclo[5.1.0.03,5]octane is used as a model compound to study the effects of strain and rigidity on chemical reactivity. Its unique structure provides insights into the behavior of polycyclic systems and the influence of geometric constraints on reaction mechanisms .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential as bioactive molecules. The rigid framework can serve as a scaffold for designing drugs with specific spatial arrangements .
Industry
In the industrial sector, this compound and its derivatives are investigated for their potential use in materials science. The compound’s stability and unique properties make it a candidate for developing new polymers and advanced materials .
Mécanisme D'action
The mechanism by which Tricyclo[5.1.0.03,5]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s cage-like structure imposes significant strain on the carbon-carbon bonds, influencing its reactivity. This strain can make the molecule more susceptible to certain types of reactions, such as ring-opening or rearrangement processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler polycyclic compound with two fused rings.
Adamantane: Another polycyclic hydrocarbon with a more symmetrical structure.
Norbornane: A bicyclic compound with a similar level of strain but fewer rings.
Uniqueness
Tricyclo[5.1.0.03,5]octane stands out due to its three fused rings and the significant strain imposed by its structure. This makes it more reactive in certain chemical processes compared to its simpler counterparts. The unique geometry also provides valuable insights into the behavior of strained polycyclic systems .
Propriétés
Numéro CAS |
285-50-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
Clé InChI |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC2CC3C1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


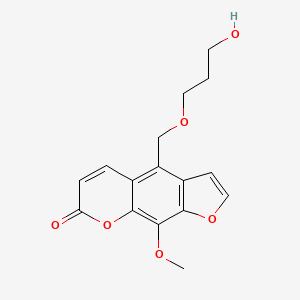
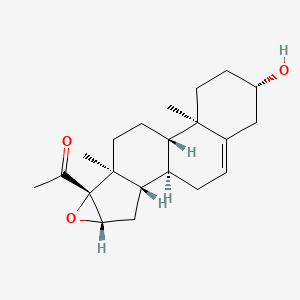
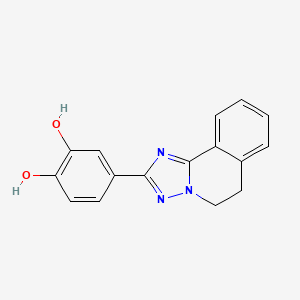

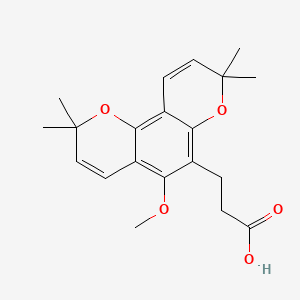
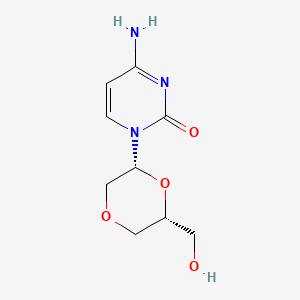
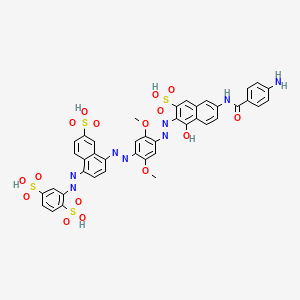

![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

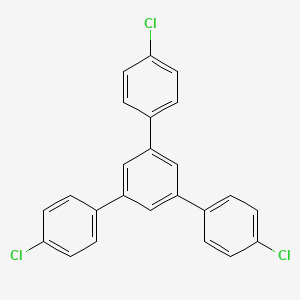
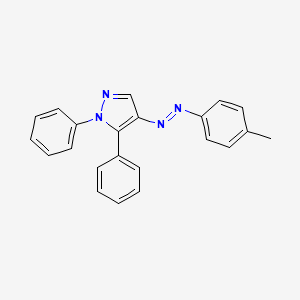
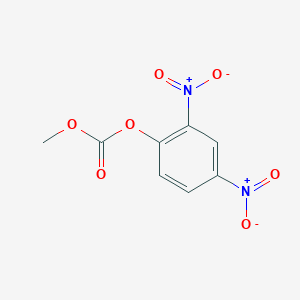
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
